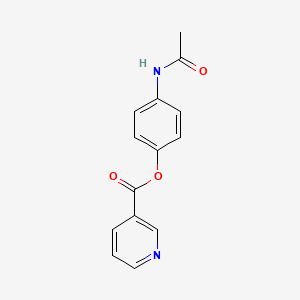

Acetaminophen nicotinate

Beschreibung

Acetaminophen nicotinate (paracetamol-conjugated 2-methyl nicotinate) is a drug-drug conjugate synthesized via the remodeling of (aza)indole derivatives. It combines acetaminophen (an analgesic/antipyretic) with nicotinic acid (vitamin B3), aiming to leverage the pharmacological benefits of both moieties. The synthesis involves reacting 3-formyl benzofuran derivatives to yield the conjugate with a 51% efficiency .

Eigenschaften

CAS-Nummer |

4972-65-0 |

|---|---|

Molekularformel |

C14H12N2O3 |

Molekulargewicht |

256.26 g/mol |

IUPAC-Name |

(4-acetamidophenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C14H12N2O3/c1-10(17)16-12-4-6-13(7-5-12)19-14(18)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17) |

InChI-Schlüssel |

QOHDTSVYCIETJO-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Key Reaction:

Reaction Conditions:

-

Activation of nicotinic acid : Conversion to nicotinoyl chloride using thionyl chloride (SOCl) or oxalyl chloride.

-

Coupling : Performed in anhydrous conditions with a base to neutralize HCl byproducts .

Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 256.26 g/mol | |

| CAS Registry | 4972-65-0 | |

| Key Functional Groups | Ester, amide, pyridine |

Hydrolysis and Degradation Pathways

The ester bond in acetaminophen nicotinate is susceptible to hydrolysis , releasing acetaminophen and nicotinic acid.

Acid-Catalyzed Hydrolysis:

-

Predominant in gastric fluid (pH 1–3).

Base-Catalyzed Hydrolysis (Saponification):

Metabolic Pathways

In vivo, acetaminophen nicotinate undergoes enzymatic hydrolysis by esterases, followed by independent metabolism of its components:

Phase I Metabolism:

-

Acetaminophen :

-

Nicotinic Acid :

Phase II Metabolism:

Hepatoprotective Interactions

Copper(I)-nicotinate complexes demonstrate antioxidant activity against acetaminophen-induced hepatotoxicity by:

Biochemical Evidence:

| Parameter | Acetaminophen Alone | Acetaminophen + Copper(I)-Nicotinate |

|---|---|---|

| ALT (U/L) | 320 ± 45 | 120 ± 20 |

| AST (U/L) | 280 ± 30 | 95 ± 15 |

| Nitric Oxide (μM) | 45 ± 5 | 22 ± 3 |

Data from rodent models showed reduced hepatic necrosis and mitochondrial damage with copper complex co-administration .

Thermal Stability:

-

Decomposes above 200°C, releasing CO and nitrogen oxides.

Photodegradation:

-

UV exposure induces radical-mediated oxidation , forming quinone derivatives and pyridine fragments .

Analytical Methods

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Analogues

Nicotinate esters and conjugates exhibit diverse applications, ranging from therapeutics to metabolic modulators. Below is a comparative evaluation of acetaminophen nicotinate against key analogues:

Table 1: Comparative Overview of Nicotinate Derivatives

Pharmacokinetic and Mechanistic Differences

- Hydrolysis Rates: Nicotinate esters vary significantly in stability. For example, methyl nicotinate has a half-life >95 hours in human serum albumin (HSA), whereas 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) . Acetaminophen nicotinate’s ester linkage may influence its metabolic clearance compared to free acetaminophen or nicotinate.

- Transport Mechanisms: Nicotinate is transported across the blood-retinal barrier via monocarboxylate transporters (MCTs), a pathway critical for designing dosage regimens to avoid systemic accumulation . This mechanism may also apply to nicotinate conjugates like acetaminophen nicotinate.

- Therapeutic Specificity :

Clinical and Preclinical Findings

- Its dual mechanism remains theoretical.

- α-Tocopheryl Nicotinate : Patented for metabolic disorders but lacks robust clinical validation compared to α-tocopheryl acetate .

- Xanthinol Nicotinate: Demonstrates age-dependent efficacy, improving memory in the elderly by 10–40% in double-blind studies .

- Methyl Nicotinate : Topical application increases blood cell yield, with 15%–20% higher T-lymphocyte counts in treated earlobes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.